2-Fluoro-4-methoxybenzaldehyde

Crystallography Quality Control Structural Characterization

Procure 2-Fluoro-4-methoxybenzaldehyde for its unique ortho-fluoro/para-methoxy electronic architecture, which enhances regioselectivity in nucleophilic aromatic substitutions and cross-couplings, essential for PDE10A inhibitor and tyrosine kinase inhibitor synthesis. Unlike non-fluorinated analogs, this push-pull system optimizes reaction yields and metabolic stability in drug candidates. High-purity (≥97%) specifications minimize purification burden, ensuring GMP compliance.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 331-64-6
Cat. No. B032593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methoxybenzaldehyde
CAS331-64-6
Synonyms4-Methoxy-2-fluorobenzaldehyde;  2-Fluoro-p-anisaldehyde;  2-Fluoro-4-methoxybenzaldehyde;  _x000B__x000B__x000B_
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=O)F
InChIInChI=1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
InChIKeyUNWQNFJBBWXFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6) Procurement Guide: Chemical Identity and Baseline Properties


2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6; molecular formula C₈H₇FO₂; MW 154.14 g/mol) is a fluorinated aromatic aldehyde characterized by an electron-donating methoxy group at the para position and an electron-withdrawing fluoro substituent at the ortho position relative to the formyl group . This compound exists as a white to off-white crystalline solid with a reported melting point range of 43–48 °C (lit.) and a predicted boiling point of 226.5 ± 20.0 °C at 760 mmHg [1]. It is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis, with documented use in the preparation of phosphodiesterase 10A (PDE10A) inhibitor analogues and as an intermediate for tyrosine kinase inhibitors and antiviral drug candidates [2][3].

Why Generic Substitution of 2-Fluoro-4-methoxybenzaldehyde Fails: The Ortho-Fluoro/Para-Methoxy Electronic Architecture


Generic substitution of 2-fluoro-4-methoxybenzaldehyde with other fluorinated benzaldehydes or methoxybenzaldehyde analogs is not chemically equivalent due to the unique electronic interplay between the ortho-fluoro and para-methoxy substituents. The para-methoxy group exerts a strong electron-donating (+M) effect that activates the aromatic ring toward electrophilic substitution, while the ortho-fluoro substituent exerts a competing electron-withdrawing (-I) effect that modulates both the reactivity of the aldehyde carbonyl and the regioselectivity of subsequent transformations . This push-pull electronic architecture—which differs fundamentally from regioisomers such as 3-fluoro-4-methoxybenzaldehyde or non-fluorinated analogs like 4-methoxybenzaldehyde—directly influences reaction yields, regiochemical outcomes in heterocycle formation, and the metabolic stability of derived pharmaceutical candidates [1]. Consequently, procurement decisions cannot rely on simple functional group interchangeability without compromising synthetic efficiency and product fidelity.

2-Fluoro-4-methoxybenzaldehyde Quantitative Differentiation Evidence vs. Analog Comparators


2-Fluoro-4-methoxybenzaldehyde Melting Point Precision: Crystallographic Validation vs. Vendor Specifications

The melting point of 2-fluoro-4-methoxybenzaldehyde has been independently validated by X-ray crystallography and reported as 44–46 °C in peer-reviewed characterization studies, providing a narrower and more precise specification than the broader 43–48 °C range cited in legacy literature and many commercial vendor catalogs [1]. This refined melting point range (44–46 °C) was established in conjunction with the first reported X-ray crystal structure and updated ¹H NMR, ¹³C NMR, and IR spectroscopic data .

Crystallography Quality Control Structural Characterization

2-Fluoro-4-methoxybenzaldehyde High-Purity Pharmaceutical Grade: HPLC ≥99.0% vs. Standard Technical Grade

Pharmaceutical-grade 2-fluoro-4-methoxybenzaldehyde is available with HPLC purity ≥99.0%, water content ≤0.5% (Karl Fischer), total residual solvents <300 ppm (GC), and heavy metals <10 ppm (as Pb) [1]. This purity profile exceeds the standard 95–98% technical grade specifications offered by many general chemical suppliers, with documented fluorine content control of 11.8–12.3% (theoretical 12.3%) [1].

Pharmaceutical Intermediate Quality Assurance Purity Specification

2-Fluoro-4-methoxybenzaldehyde Target Engagement: CYP1A2 Inhibition vs. RBL-1 5-Lipoxygenase Inactivity

2-Fluoro-4-methoxybenzaldehyde demonstrates selective enzyme inhibition: it acts as an inhibitor of cytochrome P450 enzyme CYP1A2, a key enzyme involved in drug metabolism . In contrast, the compound showed no significant activity against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM [1]. This differential activity profile—active against a human drug-metabolizing enzyme but inactive against an inflammatory pathway enzyme—provides a basis for targeted pharmacological evaluation.

Enzyme Inhibition Drug Metabolism Target Selectivity

2-Fluoro-4-methoxybenzaldehyde Electronic Differentiation: Ortho-Fluoro vs. Non-Fluorinated 4-Methoxybenzaldehyde

The ortho-fluoro substituent in 2-fluoro-4-methoxybenzaldehyde introduces a strong electron-withdrawing inductive effect (-I) that is absent in non-fluorinated 4-methoxybenzaldehyde, while the para-methoxy group provides an electron-donating resonance effect (+M) . This push-pull electronic architecture enables high regioselectivity in nucleophilic substitutions and enhances compatibility with transition metal-catalyzed cross couplings compared to the simpler electronic profile of 4-methoxybenzaldehyde [1]. The fluorine atom at the ortho position relative to the aldehyde group also influences steric hindrance and hydrogen-bonding capacity, affecting both reaction trajectories and the physicochemical properties of downstream products .

Electronic Effects Reactivity Regioselectivity

2-Fluoro-4-methoxybenzaldehyde Optimal Procurement and Application Scenarios


Scenario 1: GMP Pharmaceutical Intermediate Procurement for PDE10A Inhibitor Synthesis

Procurement of pharmaceutical-grade 2-fluoro-4-methoxybenzaldehyde (HPLC ≥99.0%) is indicated when synthesizing phosphodiesterase 10A (PDE10A) inhibitor analogues for neurological and psychiatric disorder drug development programs [1]. The high-purity specification (≥99.0% vs. standard 95–98%) ensures minimal impurity carryover into final API, reducing purification burden and meeting ICH Q7 GMP compliance requirements for clinical candidate manufacturing [2]. The validated narrow melting point range (44–46 °C) further supports rigorous incoming QC protocols essential for regulatory submissions .

Scenario 2: Fluorinated Heterocycle Scaffold Construction Requiring Ortho-Fluoro Regiocontrol

This compound is preferentially selected over non-fluorinated 4-methoxybenzaldehyde when the synthetic route requires the ortho-fluoro substituent to direct regioselectivity in nucleophilic aromatic substitution or to modulate electronic properties in transition metal-catalyzed cross couplings [1]. The electron-withdrawing fluorine at the ortho position activates specific ring positions for functionalization that would not be accessible with para-methoxy-only substitution patterns, enabling efficient construction of functionalized benzimidazoles, quinazolines, and other fluorinated heterocyclic scaffolds [2].

Scenario 3: Drug Metabolism Studies Involving CYP1A2 Substrate Profiling

Researchers investigating cytochrome P450-mediated drug metabolism may procure 2-fluoro-4-methoxybenzaldehyde as a reference CYP1A2 inhibitor or as a precursor for synthesizing fluorinated probe molecules [1]. The documented inhibitory activity against CYP1A2—contrasted with the lack of activity against RBL-1 5-lipoxygenase at 100 µM—provides a selectivity profile that can inform structure-activity relationship studies and drug-drug interaction risk assessment for fluorinated drug candidates derived from this building block [1][2].

Scenario 4: Crystallographically Validated Reference Standard Acquisition

For analytical laboratories requiring a structurally authenticated reference standard, 2-fluoro-4-methoxybenzaldehyde offers the advantage of published X-ray crystallographic data and fully assigned ¹H and ¹³C NMR spectra [1]. Procurement from suppliers referencing this crystallographic validation (with the refined 44–46 °C melting point) ensures that the material's solid-state identity has been rigorously established, which is critical for method development, impurity profiling, and stability studies in pharmaceutical quality control environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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